Cas no 40053-37-0 (7-methoxy-4-methyl-1,2-dihydroquinolin-2-one)

40053-37-0 structure
Nom du produit:7-methoxy-4-methyl-1,2-dihydroquinolin-2-one
Numéro CAS:40053-37-0
Le MF:C11H11NO2
Mégawatts:189.210542917252
MDL:MFCD00711756
CID:330593
PubChem ID:761548
7-methoxy-4-methyl-1,2-dihydroquinolin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 7-methoxy-4-methyl-1H-quinolin-2-one
- 7-Methoxy-4-methyl-2(1H)-quinolinone
- 7-methoxy-4-methyl-2-hydroxyquinoline
- 7-Methoxy-4-methylquinolin-2(1H)-one
- 7-METHOXY-4-METHYL-QUINOLIN-2-OL
- 7-methoxy-4-methyl-1,2-dihydroquinolin-2-one
- 7-methoxy-4-methylquinolin-2-ol
- HMS1581B12
- HMS1409I04
- EN300-05654
- 40053-37-0
- MLS000530349
- DTXSID00354010
- Z56910375
- CHEMBL1333623
- Cambridge id 5511456
- SCHEMBL394584
- SMR000135326
- Enamine_005460
- SR-01000402518-1
- 2-Hydroxy-7-methoxy-4-methylquinoline
- 2-BIPHENYL-2-CHLORO-ACETICACID
- 7-methoxy-4-methylquinolin-2(1H)one
- F0307-0772
- AKOS001060294
- EU-0035096
- MXLWDNBRJGOMLA-UHFFFAOYSA-N
- SR-01000402518
- AS-39028
- SB67744
- MFCD00711756
- HMS2357P21
- Oprea1_117358
- DB-350831
- STK354667
-
- MDL: MFCD00711756
- Piscine à noyau: InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13)
- La clé Inchi: MXLWDNBRJGOMLA-UHFFFAOYSA-N
- Sourire: CC1=C2C=CC(=CC2=NC(=C1)O)OC
Propriétés calculées
- Qualité précise: 189.079
- Masse isotopique unique: 189.079
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 273
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.2
- Surface topologique des pôles: 38.3A^2
Propriétés expérimentales
- Dense: 1.153
- Point de fusion: 205-207℃
- Point d'ébullition: 375.6°C at 760 mmHg
- Point d'éclair: 181°C
- Indice de réfraction: 1.557
7-methoxy-4-methyl-1,2-dihydroquinolin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25244-10.0g |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 95% | 10.0g |
$1267.0 | 2023-02-14 | |
Enamine | EN300-25244-5.0g |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 95% | 5.0g |
$650.0 | 2023-02-14 | |
TRC | M543355-50mg |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-05654-1.0g |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 95% | 1g |
$103.0 | 2023-04-30 | |
Life Chemicals | F0307-0772-1g |
7-methoxy-4-methyl-1,2-dihydroquinolin-2-one |
40053-37-0 | 95%+ | 1g |
$190.0 | 2023-09-07 | |
Chemenu | CM228778-5g |
7-Methoxy-4-methylquinolin-2(1H)-one |
40053-37-0 | 97% | 5g |
$1025 | 2022-09-01 | |
Enamine | EN300-05654-2.5g |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 95% | 2.5g |
$204.0 | 2023-10-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31676-1g |
7-Methoxy-4-methyl-2(1H)-quinolinone, 96% |
40053-37-0 | 96% | 1g |
¥4025.00 | 2023-02-26 | |
Enamine | EN300-25244-0.25g |
7-methoxy-4-methylquinolin-2-ol |
40053-37-0 | 95% | 0.25g |
$78.0 | 2023-02-14 | |
Chemenu | CM228778-100mg |
7-Methoxy-4-methylquinolin-2(1H)-one |
40053-37-0 | 97% | 100mg |
$156 | 2023-01-02 |
7-methoxy-4-methyl-1,2-dihydroquinolin-2-one Littérature connexe
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
40053-37-0 (7-methoxy-4-methyl-1,2-dihydroquinolin-2-one) Produits connexes
- 34982-01-9(4-Methylquinoline-2,6-diol)
- 2034238-66-7(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 2171792-33-7(5-cyclobutyl-1-oxa-4,9-diazaspiro5.5undecane)
- 1493045-03-6(4-(2-bromophenyl)-2,6-dichloropyrimidine)
- 27741-66-8(ethyl (2Z)-3-ethyl-4-methylpent-2-enoate)
- 2592229-51-9((1R,2S)-1-amino-2-(2,2-difluoroethyl)cyclopropanecarboxylic acid)
- 1261755-04-7(2,6-Bis(2-(trifluoromethyl)phenyl)-3-chloropyridine)
- 2228889-07-2(5-(azetidin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 474260-19-0(5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 946334-48-1(N,N-diethyl-2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:40053-37-0)7-methoxy-4-methyl-1,2-dihydroquinolin-2-one

Pureté:99%
Quantité:1g
Prix ($):282